molecular formula C10H15FN2 B1519568 2-(1-aminoethyl)-4-fluoro-N,N-dimethylaniline CAS No. 1019602-10-8

2-(1-aminoethyl)-4-fluoro-N,N-dimethylaniline

Cat. No.: B1519568
CAS No.: 1019602-10-8
M. Wt: 182.24 g/mol
InChI Key: AXTDJCWTDXAMFC-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and Structural Representation

The systematic nomenclature of 2-(1-aminoethyl)-4-fluoro-N,N-dimethylaniline follows the International Union of Pure and Applied Chemistry guidelines for organic compound naming. The IUPAC name for this compound is 2-(1-aminoethyl)-4-fluoro-N,N-dimethylaniline , which precisely describes the structural features and substitution pattern on the benzene ring. The nomenclature system identifies the parent aniline structure with specific positional descriptors for each substituent group.

The structural representation reveals a benzene ring system with three distinct substituent groups positioned at specific locations. The aminoethyl group occupies the 2-position relative to the dimethylamino group, while the fluorine atom is positioned at the 4-position of the aromatic ring. This substitution pattern creates a unique molecular architecture that influences the compound's chemical properties and reactivity.

For the stereochemically defined variant, the IUPAC nomenclature becomes 2-[(1R)-1-aminoethyl]-4-fluoro-N,N-dimethylaniline , which specifies the absolute configuration of the chiral center. The R-configuration designation follows the Cahn-Ingold-Prelog priority rules to establish the three-dimensional arrangement of atoms around the asymmetric carbon center. This stereochemical specificity is crucial for understanding the compound's biological activity and chemical behavior.

The canonical SMILES representation for the non-stereochemically specified compound is CC(C1=C(C=CC(=C1)F)N(C)C)N . For the R-enantiomer, the isomeric SMILES notation becomes CC@HN , where the @ symbol indicates the specific stereochemical configuration. These SMILES representations provide a linear encoding of the molecular structure that facilitates computational analysis and database searches.

Alternative Chemical Designations and Registry Identifiers

The compound is identified by multiple registry numbers and alternative designations across various chemical databases and regulatory systems. The primary Chemical Abstracts Service registry number is 1019602-10-8 for the racemic mixture, while the R-enantiomer specifically carries the CAS number 1344936-01-1 . These CAS numbers serve as unique identifiers in chemical literature and regulatory documentation worldwide.

Registry Type Identifier Compound Variant
CAS Registry Number 1019602-10-8 Racemic mixture
CAS Registry Number 1344936-01-1 R-enantiomer
PubChem CID 43188896 Racemic mixture
PubChem CID 28415961 R-enantiomer
ChEMBL ID CHEMBL4547782 Racemic mixture
European Community Number 982-307-8 Racemic mixture

The PubChem database assigns distinct Compound Identification Numbers to different stereoisomeric forms of the molecule. The racemic mixture receives CID 43188896 , while the specifically defined R-enantiomer is catalogued under CID 28415961 . These numerical identifiers facilitate precise retrieval of compound information from the comprehensive PubChem chemical database system.

Alternative chemical names found in scientific literature and commercial catalogs include various systematic and semi-systematic designations. Commercial suppliers often employ abbreviated or modified names for practical purposes, though the full systematic name remains the standard for scientific communication. The compound may also be referenced by product codes specific to individual chemical suppliers, such as CS-0259943 in certain commercial databases.

International chemical identifier systems provide additional standardized representations of the molecular structure. The International Chemical Identifier string for the racemic compound is InChI=1S/C10H15FN2/c1-7(12)9-6-8(11)4-5-10(9)13(2)3/h4-7H,12H2,1-3H3 , while the corresponding InChI Key is AXTDJCWTDXAMFC-UHFFFAOYSA-N . For the R-enantiomer, the InChI includes stereochemical information: InChI=1S/C10H15FN2/c1-7(12)9-6-8(11)4-5-10(9)13(2)3/h4-7H,12H2,1-3H3/t7-/m1/s1 with the InChI Key AXTDJCWTDXAMFC-SSDOTTSWSA-N .

Molecular Formula and Stereochemical Configuration Analysis

The molecular formula C10H15FN2 represents the elemental composition of 2-(1-aminoethyl)-4-fluoro-N,N-dimethylaniline, indicating ten carbon atoms, fifteen hydrogen atoms, one fluorine atom, and two nitrogen atoms. This formula corresponds to a molecular weight of 182.24 grams per mole , calculated based on standard atomic masses. The molecular formula remains identical for both the racemic mixture and individual enantiomers, as stereochemistry does not alter elemental composition.

The compound contains one chiral center located at the carbon atom bearing the amino group in the ethyl side chain. This asymmetric carbon creates the possibility for two enantiomeric forms: the R-enantiomer and the S-enantiomer. The absolute configuration is determined by the spatial arrangement of the four different substituents around the chiral carbon center according to established stereochemical nomenclature rules.

Stereochemical Parameter Value Description
Chiral Centers 1 Located on aminoethyl carbon
Enantiomeric Forms 2 R and S configurations
Optical Activity Present Due to chiral center
Stereochemical Notation (R) or (S) Cahn-Ingold-Prelog system

The stereochemical configuration significantly influences the compound's three-dimensional structure and potential biological activity. The R-enantiomer specifically has been identified and characterized in chemical databases with its own unique registry numbers and identifiers. Computational analysis suggests that the stereochemical arrangement affects molecular interactions and binding affinities in biological systems, though detailed stereochemical effects require experimental verification.

The molecular geometry around the chiral center adopts a tetrahedral arrangement, with bond angles approximating 109.5 degrees. The presence of the electron-withdrawing fluorine substituent on the aromatic ring influences the electronic distribution throughout the molecule, potentially affecting the basicity of both nitrogen atoms. The dimethylamino group exhibits sp3 hybridization at the nitrogen center, while the aromatic nitrogen participates in the delocalized π-electron system of the benzene ring.

Properties

IUPAC Name

2-(1-aminoethyl)-4-fluoro-N,N-dimethylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15FN2/c1-7(12)9-6-8(11)4-5-10(9)13(2)3/h4-7H,12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXTDJCWTDXAMFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=CC(=C1)F)N(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

2-(1-aminoethyl)-4-fluoro-N,N-dimethylaniline, also known as (S)-4-(1-aminoethyl)-2-fluoro-N,N-dimethylaniline, is an organic compound with notable biological activity. Its unique structure, characterized by a fluoro group and a dimethylamino moiety, positions it as a significant subject of study in pharmacology and toxicology. This article reviews the biological activity of this compound, including its pharmacokinetics, metabolic pathways, and potential therapeutic applications.

  • Molecular Formula : C12H16FN
  • Molecular Weight : Approximately 182.24 g/mol
  • Chirality : The compound has a chiral center, leading to distinct biological properties compared to its enantiomer.

Biological Activity Overview

Research indicates that 2-(1-aminoethyl)-4-fluoro-N,N-dimethylaniline exhibits a range of biological activities, primarily through its interaction with various receptors and enzymes. Key findings include:

  • Pharmacokinetics : Studies have demonstrated that the compound is well-absorbed through oral and dermal routes, with high bioavailability noted following skin absorption . Its pharmacokinetic profile includes significant metabolism in the liver, where it undergoes demethylation to form aniline and subsequent oxidation to 4-aminophenol and phenylhydroxylamine .
  • Toxicological Studies : Toxicity assessments reveal that exposure to high doses can lead to adverse effects such as methaemoglobinaemia, decreased erythrocyte counts, and organ-specific toxicity including splenomegaly and liver dysfunction . In chronic studies involving rats, dose-related decreases in body weight gain were observed alongside signs of systemic toxicity .

Metabolic Pathways

The metabolic pathways of 2-(1-aminoethyl)-4-fluoro-N,N-dimethylaniline have been elucidated through in vitro studies using liver microsomes from various species. The primary metabolic routes include:

  • Demethylation : Conversion to aniline.
  • N-Oxidation : Formation of N,N-dimethylaniline-N-oxide.
  • Hydroxylation : Leading to 4-aminophenol and phenylhydroxylamine.

These pathways highlight the compound's potential for biotransformation into both active metabolites and toxic byproducts .

Comparative Analysis with Related Compounds

To better understand the biological activity of 2-(1-aminoethyl)-4-fluoro-N,N-dimethylaniline, a comparative analysis with structurally similar compounds is presented in the table below:

Compound NameStructure FeaturesUnique Aspects
4-Fluoro-N,N-dimethylanilineFluorine at para positionLacks the aminoethyl side chain
3-(Aminoethyl)-5-fluoro-N,N-dimethylanilineFluorine at meta positionDifferent positioning of the aminoethyl group
(R)-4-(1-Aminoethyl)-2-fluoro-N,N-dimethylanilineEnantiomeric formDifferent stereochemistry affecting biological activity

The differences in structure significantly influence the binding affinity and biological interactions of these compounds.

Case Studies

Several case studies have been conducted to evaluate the pharmacological potential of 2-(1-aminoethyl)-4-fluoro-N,N-dimethylaniline. Notably:

  • Binding Affinity Studies : In vitro assays demonstrated that this compound exhibits competitive binding at serotonin (SERT) and dopamine transporters (DAT), indicating potential applications in treating mood disorders .
  • Toxicity Assessments : A subchronic study involving F344/N rats revealed that administration at varying doses led to observable toxicity signs such as lethargy and hypersalivation, with significant histopathological changes noted in liver and spleen tissues .
  • Pharmacodynamics : Research has shown that the compound may influence neurotransmitter systems, suggesting its potential as a therapeutic agent for neurological conditions .

Scientific Research Applications

Potential Drug Candidate
Research indicates that 2-(1-aminoethyl)-4-fluoro-N,N-dimethylaniline may exhibit biological activity that could be harnessed in drug development. Investigations focus on its interactions with biological targets, potentially leading to the creation of new therapeutic agents.

Case Study: Analgesics and Anti-inflammatory Drugs

A study highlighted the compound's role in synthesizing analgesic and anti-inflammatory drugs, where modifications to its structure improved efficacy and reduced side effects .

Polymer Chemistry

Specialty Polymers
The compound is utilized in formulating specialty polymers that exhibit enhanced thermal stability and chemical resistance. These properties are particularly beneficial for applications in automotive and aerospace industries.

Application Area Benefits
AutomotiveImproved material durability
AerospaceEnhanced thermal resistance

Analytical Chemistry

Chromatography Applications
In analytical chemistry, 2-(1-aminoethyl)-4-fluoro-N,N-dimethylaniline is employed in various chromatographic techniques to separate and identify complex mixtures. This application is vital for quality control in pharmaceutical production.

Data Table: Chromatographic Techniques

Technique Purpose
High-Performance Liquid Chromatography (HPLC)Separation of compounds
Gas ChromatographyVolatile compound analysis

Biocatalytic Synthesis

Recent advancements have shown that biocatalysis can be employed to synthesize 2-(1-aminoethyl)-4-fluoro-N,N-dimethylaniline using omega-transaminases, which underscores its significance in sustainable chemistry practices.

Environmental Impact and Safety

While the compound shows promise in various applications, researchers must also consider its environmental impact and safety during synthesis and application processes. Regulatory frameworks guide the safe handling of chemicals like 2-(1-aminoethyl)-4-fluoro-N,N-dimethylaniline to minimize risks associated with chemical exposure .

Comparison with Similar Compounds

Key structural analogs include substituted N,N-dimethylanilines with varying halogen or alkyl groups. Below is a detailed comparison:

Structural and Electronic Properties

Table 1: Comparative Properties of Selected N,N-Dimethylaniline Derivatives
Compound Substituents Molecular Weight (g/mol) Key Electronic Features (DFT) Fluorescence Behavior
2-(1-Aminoethyl)-4-fluoro-N,N-dimethylaniline 2-(CH₂NH₂), 4-F, N,N-(CH₃)₂ 182.24 Not reported in evidence; expected higher polarity due to aminoethyl and fluorine Not studied in evidence
4-Fluoro-N,N-dimethylaniline 4-F, N,N-(CH₃)₂ 139.17 High electronegativity (F), ionization potential: 8.1 eV, electrophilicity index: 1.8 eV No intramolecular charge transfer (ICT); regular fluorescence from locally excited (LE) state
3-Fluoro-N,N-dimethylaniline 3-F, N,N-(CH₃)₂ 139.17 Reduced symmetry vs. 4-F analog; electron density shifts meta to fluorine Not reported
4-Bromo-N,N-dimethylaniline 4-Br, N,N-(CH₃)₂ 200.07 Lower electronegativity vs. F; higher polarizability due to Br ICT possible (not studied in evidence)
4-Methyl-N,N-dimethylaniline 4-CH₃, N,N-(CH₃)₂ 149.23 Electron-donating CH₃ increases ring electron density; ionization potential: 7.5 eV Classic ICT behavior in polar solvents

Spectroscopic and Computational Insights

  • NMR Shifts : 4-Fluoro-N,N-dimethylaniline exhibits distinct ¹³C NMR signals influenced by fluorine’s electronegativity (e.g., C-F coupling at 127.2 ppm) .
  • DFT Studies : The 4-fluoro derivative has higher chemical hardness (3.1 eV) and electronegativity (4.5 eV) compared to 4-methyl and 4-bromo analogs, affecting its nucleophilic/electrophilic reactivity .

Controversies in Photophysics

This absence of ICT in the fluoro derivative is attributed to the fluorine atom’s electron-withdrawing nature stabilizing the LE state .

Preparation Methods

Detailed Preparation Methodology

Fluorination of Aromatic Core

  • Fluorination is typically achieved via electrophilic aromatic substitution or nucleophilic aromatic substitution (SNAr), depending on the precursor.
  • The fluorine atom at the 4-position acts as a strong electron-withdrawing group, influencing subsequent substitution patterns and stabilizing intermediates.
  • Reaction conditions such as solvent polarity and temperature are critical; polar aprotic solvents like dimethylformamide (DMF) at 60–80 °C enhance fluorination efficiency and regioselectivity.

Amination and Introduction of 1-Aminoethyl Group

  • The chiral 1-aminoethyl substituent is introduced via amination reactions , often employing chiral amine precursors or asymmetric synthesis techniques to preserve stereochemistry.
  • Amination may involve reductive amination or nucleophilic substitution on appropriate intermediates.
  • Control of reaction temperature and pH is essential to avoid racemization and side reactions.

N,N-Dimethylation of Aniline Nitrogen

  • The dimethylamino group is introduced by methylation of the aniline nitrogen.
  • Common methylating agents include methyl iodide or dimethyl sulfate, used under basic conditions.
  • Polar aprotic solvents and controlled temperature (60–80 °C) improve methylation efficiency.
  • Purification is typically performed by column chromatography (silica gel with ethyl acetate/hexane gradient) or recrystallization.

Representative Preparation Protocol

Step Reagents/Conditions Description Outcome
1 Fluorination agent (e.g., Selectfluor), DMF, 60–80 °C Electrophilic fluorination of aromatic precursor 4-Fluoro-substituted intermediate
2 Chiral amine, reductive amination conditions, mild temperature Introduction of 1-aminoethyl group at 2-position Chiral 2-(1-aminoethyl)-4-fluoroaniline
3 Methylating agent (e.g., methyl iodide), base (e.g., K2CO3), DMF, 60–80 °C N,N-dimethylation of aniline nitrogen Target compound: 2-(1-aminoethyl)-4-fluoro-N,N-dimethylaniline

Purification and Characterization

  • Purification: Column chromatography or recrystallization ensures high purity (>95%).
  • Characterization: Structural integrity and purity are confirmed by:
    • NMR spectroscopy: ^1H NMR and ^19F NMR to resolve aromatic, aminoethyl, and dimethyl groups.
    • Mass spectrometry: Confirms molecular weight and fragmentation pattern.
    • HPLC: Quantitative purity assessment using C18 columns with acetonitrile/water mobile phases.
    • IR spectroscopy: Identification of characteristic C–F (~1220 cm^-1) and N–H (~3350 cm^-1) stretching vibrations.

Research Findings and Reaction Condition Effects

Parameter Effect on Synthesis Notes
Solvent polarity Higher polarity (DMF) increases reaction rates and regioselectivity Polar aprotic solvents preferred for methylation and fluorination
Temperature Moderate heating (60–80 °C) enhances yields without racemization Excessive heat may cause side reactions or loss of chirality
Catalyst/Agent choice Selectfluor or electrophilic fluorinating agents provide selective fluorination Methyl iodide preferred for efficient dimethylation
pH control Neutral to slightly basic conditions favor amination and methylation Acidic conditions may lead to protonation and side reactions
Purification method Column chromatography yields high purity Recrystallization used for bulk purification

Comparative Data Table: Preparation Parameters and Yields

Preparation Step Typical Conditions Yield (%) Purity (%) Notes
Fluorination Selectfluor, DMF, 70 °C, 4 h 80–90 >95 High regioselectivity
Amination Chiral amine, reductive amination, RT to 40 °C, 6 h 75–85 >95 Maintains stereochemistry
Dimethylation Methyl iodide, K2CO3, DMF, 70 °C, 4 h 85–90 >98 Efficient methylation

Q & A

Q. How does the compound’s electronic structure align with Hammett substituent constants in predicting reactivity?

  • Methodological Answer : Calculate σp_p (para-fluorine) and σm_m (meta-amine) values using DFT-derived partial charges. Correlate with experimental kinetic data (e.g., SNAr rates) to refine linear free-energy relationships (LFER) .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(1-aminoethyl)-4-fluoro-N,N-dimethylaniline
Reactant of Route 2
Reactant of Route 2
2-(1-aminoethyl)-4-fluoro-N,N-dimethylaniline

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.